molecular formula C6H9N3O2 B12653803 Methyl 3-amino-N-cyano-3-methoxyacrylimidate CAS No. 77087-96-8

Methyl 3-amino-N-cyano-3-methoxyacrylimidate

Cat. No.: B12653803
CAS No.: 77087-96-8
M. Wt: 155.15 g/mol
InChI Key: DMLIIWGDMRBECT-KJORVYKVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves multiple steps, starting from the appropriate dibenzo[c,f]pyrimido[1,6-a]azepine precursor. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits diverse reactivity due to its functional groups, enabling participation in:

Nucleophilic Substitution

The imidate group undergoes nucleophilic attack, particularly under basic conditions. This facilitates substitution with nucleophiles (e.g., amines, alcohols), forming new bonds while retaining the cyano and methoxy groups.

Cyclocondensation Reactions

The compound reacts with α-halo compounds (e.g., ethyl α-chloroacetoacetate) via two-step mechanisms:

  • Nucleophilic substitution : Replacement of the halide group.

  • Cyclocondensation : Formation of heterocyclic rings (e.g., triazine derivatives) through intramolecular cyclization .

Table 2: Reaction Mechanisms

Reaction TypeKey StepsProducts
Nucleophilic substitutionImidate group reacts with nucleophileSubstituted derivatives
CyclocondensationSubstitution → CyclizationHeterocyclic compounds (e.g., triazines)

Structural and Spectroscopic Analysis

The compound’s structure includes:

  • E-configuration : Determined by the (E)-stereochemical descriptor in its IUPAC name .

  • Functional groups : Cyano (C≡N), methoxy (OCH₃), and imidate (–N–CO–O–) groups, enabling diverse reactivity.

Table 3: Structural Features

FeatureDescription
Molecular formulaC₆H₈N₂O₃
Molecular weight156.14 g/mol
Key functional groupsCyano, methoxy, imidate

Analytical Characterization

  • 1H-NMR : Downfield signals for CH=N protons (e.g., ~9.67 ppm in analogous compounds) .

  • IR spectroscopy : Absorption bands for C=O (~1712–1660 cm⁻¹) and C≡N groups .

  • Mass spectrometry : Molecular ion peaks consistent with the molecular weight (e.g., m/z = 156 for the parent compound) .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Methyl 3-amino-N-cyano-3-methoxyacrylimidate can serve as a valuable scaffold for the development of antitumor agents. The acrylamide moiety is known for its ability to act as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in proteins, which is crucial for designing targeted covalent inhibitors. Research has shown that acrylamide derivatives exhibit significant biological activities, including antitumor effects against various cancer cell lines .

1.2 Inhibition of Kinases
The compound's structure allows it to function as a potential kinase inhibitor. Kinases play a vital role in cellular signaling pathways, and their dysregulation is often associated with cancer. This compound can be modified to enhance its selectivity and potency against specific kinases, making it a candidate for drug development aimed at treating cancers with known kinase mutations .

1.3 Antiviral and Anti-inflammatory Properties
Studies indicate that acrylamide derivatives can also exhibit antiviral and anti-inflammatory activities. The ability to form reversible covalent bonds may enhance the efficacy of these compounds in targeting viral proteins or inflammatory mediators, providing a dual therapeutic approach .

Polymer Science

This compound can be utilized in the synthesis of novel polymers with specific functionalities. Its reactive acrylamide group allows for incorporation into polymer chains through radical polymerization techniques. This application is particularly relevant in creating materials with tailored mechanical properties or enhanced biocompatibility for biomedical applications.

Synthetic Intermediate

As a synthetic intermediate, this compound can be employed in the synthesis of more complex organic molecules. Its functional groups facilitate further chemical transformations, allowing chemists to explore new synthetic pathways and develop novel compounds with potential applications across various domains, including agriculture and materials science .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study Focus Findings
Acrylamide Moiety StudyBiological ActivityDemonstrated significant antitumor activity through Michael addition reactions with nucleophiles.
Novel TAK1 InhibitorsKinase InhibitionHighlighted the potential of acrylamide derivatives in targeting kinases involved in cancer progression.
Polymer ApplicationsPolymer SynthesisExplored the use of this compound in creating functionalized polymers for biomedical applications.

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate is unique due to its specific molecular structure and the resulting chemical and biological properties.

Properties

CAS No.

77087-96-8

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl (E)-3-amino-N-cyano-3-methoxyprop-2-enimidate

InChI

InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h3H,8H2,1-2H3/b5-3+,9-6?

InChI Key

DMLIIWGDMRBECT-KJORVYKVSA-N

Isomeric SMILES

CO/C(=C/C(=NC#N)OC)/N

Canonical SMILES

COC(=CC(=NC#N)OC)N

Origin of Product

United States

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